4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
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Overview
Description
4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves multiple steps. One common method includes the reaction of 1-methyl-1H-imidazole with piperidine, followed by sulfonylation and subsequent cyclization to form the benzothiadiazole ring. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly as an HER2 inhibitor.
Mechanism of Action
The mechanism of action of 4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The pathways involved include the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
- 4-{[4-(2-methylimidazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
Uniqueness
4-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
4-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S2/c1-19-10-16-9-13(19)11-5-7-20(8-6-11)24(21,22)14-4-2-3-12-15(14)18-23-17-12/h2-4,9-11H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREFCIJNGMGHID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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